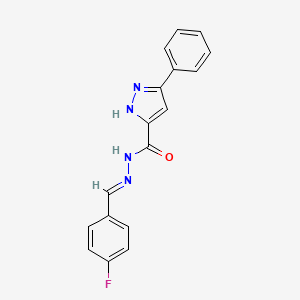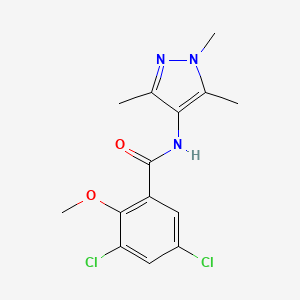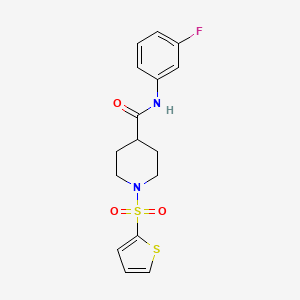![molecular formula C18H26N2O2S B5608594 N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5608594.png)
N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide belongs to a class of compounds known for their complex molecular frameworks. These compounds are typically synthesized for their potential biological activities, which can range from enzyme inhibition to receptor antagonism. While the specific compound has not been directly identified in the studies available, insights into similar compounds provide a basis for understanding its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multi-step reactions, starting with the formation of the core piperidinyl structure, followed by coupling with various electrophiles and nucleophiles to introduce the cyclohepta[b]thien-2-yl and propanamide functionalities. For example, propanamide compounds incorporating piperidine and oxadiazole moieties have been synthesized through N-substitution reactions, showcasing the versatility of synthetic approaches for compounds with piperidinylcarbonyl structures (Sattar et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of a piperidinyl ring, which may adopt various conformations depending on its substitution pattern and interactions with adjacent functional groups. X-ray crystallography studies, such as those conducted on analogues, help elucidate the precise geometry and conformational preferences of these molecules, contributing to a deeper understanding of their structural characteristics (Bremner et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogues is influenced by the functional groups present within the molecule. For instance, the presence of a propanamide group can impact the compound's reactivity towards nucleophilic attack, while the piperidinyl moiety may participate in various ring-opening and ring-closure reactions, as well as in the formation of complexes with biological targets (Gerber et al., 2012).
特性
IUPAC Name |
N-[3-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-2-15(21)19-17-16(18(22)20-11-7-4-8-12-20)13-9-5-3-6-10-14(13)23-17/h2-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUXSEQKIOEMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [3-(dicyanomethylene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B5608515.png)
![4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5608523.png)
![4-[2-(2-naphthyloxy)propanoyl]thiomorpholine](/img/structure/B5608524.png)
![2-{1-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5608536.png)


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5608562.png)
![N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5608568.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5608576.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5608580.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5608588.png)

![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5608601.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5608603.png)